4-{[4-(Benzyloxy)phenoxy]methyl}piperidine
Description
4-{[4-(Benzyloxy)phenoxy]methyl}piperidine is a piperidine derivative featuring a benzyloxy-substituted phenoxy methyl group at the 4-position of the piperidine ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting receptors such as dopamine and histamine receptors . Industrially, it is available as a hydrochloride salt (CAS 528861-51-0) with 99% purity, indicating its utility as a pharmaceutical intermediate or research chemical .
Properties
IUPAC Name |
4-[(4-phenylmethoxyphenoxy)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-2-4-16(5-3-1)14-21-18-6-8-19(9-7-18)22-15-17-10-12-20-13-11-17/h1-9,17,20H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVYAJIMGHTLOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{[4-(Benzyloxy)phenoxy]methyl}piperidine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The general steps include:
- Preparation of the boron reagent.
- Coupling of the boron reagent with the appropriate aryl halide in the presence of a palladium catalyst.
- Purification of the final product.
Chemical Reactions Analysis
4-{[4-(Benzyloxy)phenoxy]methyl}piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{[4-(Benzyloxy)phenoxy]methyl}piperidine is utilized in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in the study of biochemical pathways and protein interactions.
Medicine: Research involving this compound includes its potential therapeutic effects and drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[4-(Benzyloxy)phenoxy]methyl}piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in biochemical pathways, influencing cellular processes and responses.
Comparison with Similar Compounds
Structural Modifications and Receptor Affinity
The table below highlights key structural analogs and their pharmacological or chemical properties:
Key Observations :
- Lipophilicity and Bioavailability: The benzyloxy group in this compound enhances lipophilicity compared to non-aromatic analogs. However, the trifluoromethoxy group in increases metabolic stability due to fluorine's electron-withdrawing effects.
- Receptor Specificity: VM-A-33b and KAT-I-90 demonstrate that fluorinated benzyl groups improve dopamine D4 receptor binding affinity compared to non-halogenated analogs .
- Steric Effects : Bulky substituents, as seen in , may reduce receptor binding but improve selectivity by avoiding off-target interactions.
Biological Activity
4-{[4-(Benzyloxy)phenoxy]methyl}piperidine is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and the implications of its activity in various therapeutic contexts.
Synthesis and Characterization
The synthesis of this compound involves a multi-step process, typically starting from readily available piperidine derivatives. The key steps include:
- Formation of the piperidine core : This is achieved through standard organic reactions involving piperidine and appropriate substituents.
- Introduction of the benzyloxy and phenoxy groups : These modifications are crucial for enhancing the biological activity of the compound.
Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure of the synthesized compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. In vitro assays have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the micromolar range.
These results indicate that modifications in the structure can lead to varying degrees of activity against different cancer types.
Antimicrobial Activity
Piperidine derivatives have also been evaluated for their antimicrobial properties. Studies have shown that compounds containing piperidine rings exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of specific metabolic pathways.
Case Study: Antibacterial Evaluation
A recent investigation synthesized several piperidine derivatives and tested their antibacterial efficacy:
- Tested Strains : Staphylococcus aureus, Escherichia coli
- Results : Several derivatives showed minimum inhibitory concentrations (MICs) below 100 μg/mL, indicating promising antibacterial activity.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Similar compounds have shown to inhibit key kinases involved in cancer progression, such as VEGFR-2 and c-Met, which play critical roles in tumor growth and metastasis.
- Apoptosis Induction : Studies suggest that these compounds can induce apoptosis in cancer cells by activating intrinsic pathways, leading to cell cycle arrest and programmed cell death.
Computational Studies
In silico studies using tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) have been employed to predict the biological targets and potential therapeutic applications of new piperidine derivatives. These studies suggest a wide range of activities:
- Cancer Therapeutics
- CNS Disorders
- Antimicrobial Agents
These predictions are vital for guiding further experimental validations and preclinical studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
